4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4,6-difluoro-1,3-dimethylindazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-4-7-6(14(2)13-4)3-5(11)8(9(7)12)10(15)16/h3H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCXVXUMGCSOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C(=C12)F)C(=O)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Overview : This compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties allow it to be a precursor for developing various therapeutic agents, particularly in oncology.
Case Studies :
- FGFR Inhibitors : A study by Li et al. (2018) synthesized a series of indazole derivatives, including those with fluorine substitutions. These derivatives exhibited potent inhibitory activities against fibroblast growth factor receptors (FGFRs), crucial targets in cancer therapy. For instance, one derivative showed an IC50 value of 2.9 nM against FGFR1, indicating strong potential as an anti-cancer agent .
Biochemical Research
Overview : In biochemical research, 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid is employed to investigate enzyme inhibition and receptor binding mechanisms.
Applications :
- Enzyme Inhibition Studies : The compound has been used to explore interactions with various enzymes, providing insights into biological pathways and potential therapeutic targets. For example, derivatives of this compound have shown significant activity against indoleamine 2,3-dioxygenase (IDO), a critical enzyme in immune response modulation .
Material Science
Overview : The compound's unique chemical properties make it suitable for developing advanced materials.
Applications :
- Polymer Development : Research has indicated that indazole derivatives can enhance the properties of polymers used in coatings and other materials. The incorporation of fluorine atoms is known to improve the thermal and mechanical stability of these materials .
Agricultural Chemistry
Overview : In agricultural chemistry, 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid is investigated for its potential in agrochemical formulations.
Applications :
- Pesticide Development : Studies are ongoing to evaluate the effectiveness of this compound in developing new pesticides that are more efficient and environmentally friendly .
Analytical Chemistry
Overview : The compound is also significant in analytical chemistry for developing detection methods.
Applications :
- Quantitative Analysis Methods : It has been employed in creating analytical techniques for detecting specific compounds within complex mixtures, enhancing the accuracy and reliability of chemical analyses .
Data Summary Table
Mechanism of Action
The mechanism by which 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity to biological targets, while the carboxylic acid group allows for interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among indazole-based carboxylic acids include fluorine substitution patterns, the presence of halogens (e.g., bromine), and additional substituents such as aryl or trifluoromethyl groups. Below is a comparative analysis:
| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid | Not provided | 1,3-dimethyl; 4,6-difluoro; COOH at C5 | C₁₀H₈F₂N₂O₂ | 218.18 (calculated) | Enhanced lipophilicity (methyl groups); dual fluorine atoms for electronic effects. |
| 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid | 1459253-81-6 | Br at C5; 4,7-difluoro; COOH at C3 | C₈H₃BrF₂N₂O₂ | 277.03 | Bromine introduces steric bulk; carboxylic acid at C3 may alter binding orientation. |
| 3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid | 395100-10-4 | 4-fluorophenyl at C3; COOH at C5 | C₁₄H₉FN₂O₂ | 256.24 | Aryl substituent enhances π-π interactions; fluorine improves pharmacokinetics. |
| 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | 1374258-59-9 | CF₃ at C3; COOH at C5 | C₉H₅F₃N₂O₂ | 230.14 | Trifluoromethyl group increases electronegativity and metabolic resistance. |
| 4-Fluoro-1H-indazole-5-carboxylic acid | 1041481-59-7 | F at C4; COOH at C5 | C₈H₅FN₂O₂ | 180.14 | Monofluoro substitution simplifies synthesis but may reduce electronic effects. |
Physicochemical and Spectroscopic Properties
Biological Activity
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid (CAS No. 1329167-02-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H8F2N2O2
- Molar Mass: 226.18 g/mol
- Density: 1.50 g/cm³ (predicted)
- Boiling Point: 375.9 °C (predicted)
- pKa: 2.30 (predicted) .
The biological activity of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, indazole derivatives are known for their ability to inhibit specific kinases and enzymes that play crucial roles in cancer progression and other diseases.
Inhibition of Kinases
Research indicates that compounds with an indazole scaffold can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For example, one study reported that a related indazole compound exhibited an IC50 value of 15 nM against FGFR1, demonstrating potent enzymatic inhibition . Although specific data on the IC50 for 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid is limited, its structural similarities suggest potential efficacy in this area.
Antitumor Activity
Several studies have explored the antitumor properties of indazole derivatives. For instance, compounds similar to 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid have shown promising results in inhibiting the growth of cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications at the 4 and 6 positions significantly impact the compound's potency against various cancer types .
Neuroprotective Effects
Indazole derivatives are also under investigation for their neuroprotective properties. Some studies have suggested that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidase enzymes . This suggests a potential therapeutic pathway for conditions such as Parkinson's disease.
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Notes |
|---|---|---|---|---|
| Li et al. (2018) | Indazole Derivative | FGFR1 | 15 nM | Potent inhibition observed |
| Cao et al. (2019) | Indazole Scaffold | ERK1/2 | 9.3 - 25.8 nM | Effective against HT29 cell lines |
| Zhang et al. (2020) | Indazole Compound | MAO-A/B | Subnanomolar | Neuroprotective potential identified |
Q & A
Q. What are the optimal synthetic routes for preparing 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid with high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a mixture of fluorinated precursors (e.g., 3-formyl derivatives) with sodium acetate in acetic acid, refluxed for 2.5–5 hours, yields crystalline products. Post-reaction purification involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures . Adjusting reaction time and stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol nucleophile) may optimize purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and fluorination sites. For fluorinated analogs, ¹⁹F NMR in DMSO-d₆ is critical for resolving chemical shifts .
- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole ring vibrations .
- HPLC : Validates purity using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. How can solubility and stability be evaluated under varying experimental conditions?
- Methodological Answer : Solubility is tested in polar (DMSO, methanol) and aqueous buffers (pH 1–12) via dynamic light scattering (DLS). Stability studies involve accelerated degradation under heat (40–60°C) and UV exposure, monitored via HPLC for decomposition products .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction data refined with SHELXL (v.2018/3) resolves bond lengths, angles, and fluorination geometry. Key steps:
- Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods (SHELXT) and refinement with full-matrix least-squares (SHELXL).
- Validation of H-bonding and π-π stacking via PLATON .
Q. What strategies resolve contradictions in reported solubility and reactivity data across studies?
- Methodological Answer :
- Systematic Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify solvents with similar polarity (e.g., DMF, THF) .
- pH-Dependent Studies : Titrate the compound in buffered solutions (pH 2–10) to assess carboxylate ionization (pKa ~3–4) and solubility shifts .
- Cross-Validation : Compare FTIR and ¹H NMR data across labs to identify inconsistencies in sample hydration or polymorphic forms .
Q. How to design experiments for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Fluorine Scanning : Synthesize analogs with varying fluorine positions (e.g., 4- vs. 6-fluoro) and test against target enzymes (e.g., kinases) .
- Molecular Docking : Use AutoDock Vina to model interactions between the carboxylic acid group and active-site residues (e.g., hydrogen bonds with Lys or Arg) .
- In Vitro Assays : Measure IC₅₀ values in cell lines (e.g., HEK293) using MTT assays, correlating substituent effects (e.g., methyl vs. ethyl groups) with activity .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detects sub-ppm impurities (e.g., de-fluorinated byproducts) using ESI+ mode and MRM transitions .
- Elemental Analysis : Confirms stoichiometry (%C, %H, %N) with ≤0.3% deviation from theoretical values .
- TGA-DSC : Identifies solvent residues or polymorphic transitions via weight loss and endothermic peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
